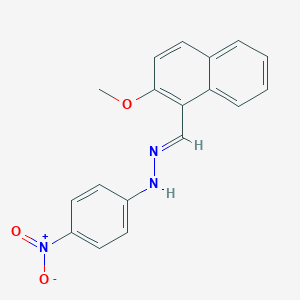
2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group attached to a naphthalene ring, which is further connected to a nitrophenyl hydrazine moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
The synthesis of 2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone typically involves the condensation reaction between 2-methoxy-1-naphthaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone has found applications in various scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone involves its interaction with molecular targets through its functional groups. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The hydrazone linkage may also play a role in the compound’s reactivity and interaction with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone can be compared with similar compounds such as:
1-[(2-Methoxy-1-naphthyl)methylene]-2-(2-nitrophenyl)hydrazine: This compound has a similar structure but with the nitro group positioned differently, which can affect its reactivity and applications.
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-aminophenyl)hydrazine: The amino derivative exhibits different chemical and biological properties due to the presence of the amino group instead of the nitro group
Eigenschaften
CAS-Nummer |
93870-02-1 |
|---|---|
Molekularformel |
C18H15N3O3 |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C18H15N3O3/c1-24-18-11-6-13-4-2-3-5-16(13)17(18)12-19-20-14-7-9-15(10-8-14)21(22)23/h2-12,20H,1H3/b19-12+ |
InChI-Schlüssel |
YPVAHSSAKKJCFI-XDHOZWIPSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Isomerische SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Key on ui other cas no. |
93870-02-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















